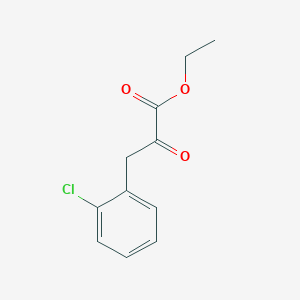

Ethyl 3-(2-chlorophenyl)-2-oxopropanoate

Descripción

Ethyl 3-(2-chlorophenyl)-2-oxopropanoate is an organic ester featuring a 2-chlorophenyl group attached to a β-keto propanoate backbone. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol (calculated from and ). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing heterocyclic scaffolds and bioactive molecules. Its β-keto ester functionality enables diverse reactivity, including cyclization and nucleophilic substitution, making it valuable in constructing pharmacophores like benzimidazolones and pyrimidines .

Propiedades

Fórmula molecular |

C11H11ClO3 |

|---|---|

Peso molecular |

226.65 g/mol |

Nombre IUPAC |

ethyl 3-(2-chlorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 |

Clave InChI |

WVUARSFWQHPBAR-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(=O)CC1=CC=CC=C1Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro vs. 4-Chlorophenyl Derivatives

Ethyl 3-(4-chlorophenyl)-2-oxopropanoate (CAS 99334-10-8) is a positional isomer with identical molecular weight and formula but a chlorine substituent at the para position of the phenyl ring. Key differences include:

Halogen-Substituted Analogs

Replacing chlorine with fluorine or additional halogens modulates electronic and steric properties:

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance while maintaining electron-withdrawing effects. This compound is used in radiotracer synthesis but lacks reported pharmacological data compared to the chloro analog .

Aromatic Ring Modifications

Pyridinyl vs. Phenyl Derivatives

- Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (Compound 8b, ): Substituting phenyl with a nitropyridinyl ring introduces a nitro group, increasing polarity. Synthesis yields for pyridinyl derivatives (45%) are lower than typical phenyl analogs, likely due to nitro group instability .

Extended Aromatic Systems

- No pharmacological data is provided, but such modifications are common in prodrug design .

Functional Group Variations

β-Keto Ester vs. Hydrazone Derivatives

- Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate (): The hydrazone group introduces conjugation and chelation sites, useful in coordination polymers or colorimetric sensors. However, it diverges significantly from the β-keto ester core .

Carboxylic Acid Prodrugs

- Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (CAS 24045-75-8, ): The additional chlorine on the propanoate chain may enhance metabolic stability but complicates synthesis (molecular weight: 261.10 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.